Cas no 2703773-66-2 (3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid)

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid is a structurally distinct benzoic acid derivative featuring a uracil-like diazinane moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for drug development, particularly in targeting enzymes or receptors where the 2,4-dioxo-1,3-diazinane group may enhance binding affinity. The propyl substituent at the 4-position of the benzoic acid core contributes to lipophilicity, potentially improving membrane permeability. Its dual functional groups (carboxylic acid and cyclic urea) offer versatility for further derivatization, making it a valuable intermediate in synthetic applications. The compound's stability and well-defined reactivity profile support its use in exploratory studies.
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid structure
2703773-66-2 structure
Product Name:3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid
CAS No:2703773-66-2
MF:C14H16N2O4
MW:276.287843704224
CID:5615604
PubChem ID:165944667
Update Time:2025-06-14

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-33342120
    • 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid
    • 2703773-66-2
    • 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid
    • Inchi: 1S/C14H16N2O4/c1-2-3-9-4-5-10(13(18)19)8-11(9)16-7-6-12(17)15-14(16)20/h4-5,8H,2-3,6-7H2,1H3,(H,18,19)(H,15,17,20)
    • InChI Key: GUYMIZNNWRSPJK-UHFFFAOYSA-N
    • SMILES: O=C1NC(CCN1C1C=C(C(=O)O)C=CC=1CCC)=O

Computed Properties

  • Exact Mass: 276.11100700g/mol
  • Monoisotopic Mass: 276.11100700g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 86.7Ų

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid Pricemore >>

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Additional information on 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid

Comprehensive Overview of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid (CAS No. 2703773-66-2)

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid (CAS No. 2703773-66-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of diazinane derivatives, which are known for their versatility in drug discovery and development. The presence of both a dioxo-diazinane moiety and a propylbenzoic acid group in its structure makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, the demand for novel heterocyclic compounds like 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid has surged, driven by the need for innovative therapeutic agents. Researchers are particularly interested in its potential role as a bioactive scaffold, which could be modified to target specific enzymes or receptors. The compound's CAS No. 2703773-66-2 is frequently searched in scientific databases, reflecting its growing relevance in academic and industrial settings.

One of the key areas of interest surrounding this compound is its potential application in enzyme inhibition. The dioxo-diazinane moiety is structurally similar to other known enzyme inhibitors, making it a subject of study for conditions where enzymatic activity needs modulation. Additionally, the propylbenzoic acid component may contribute to enhanced solubility and bioavailability, which are critical factors in drug formulation.

The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid involves multi-step organic reactions, often starting from readily available precursors. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound meets the stringent requirements of pharmaceutical-grade materials. Its CAS No. 2703773-66-2 serves as a unique identifier in chemical inventories, facilitating easy reference and procurement.

Another noteworthy aspect of this compound is its potential in structure-activity relationship (SAR) studies. By systematically modifying its functional groups, scientists can explore how changes in the molecular structure affect biological activity. This approach is invaluable in the design of new drugs with improved efficacy and reduced side effects. The dioxo-diazinane core, in particular, offers a versatile platform for such investigations.

From an environmental and regulatory perspective, 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid is not classified as a hazardous material, which simplifies its handling and storage in laboratory settings. This characteristic, combined with its promising pharmacological profile, makes it an attractive candidate for further research and development. The compound's CAS No. 2703773-66-2 is often cited in patent applications, highlighting its commercial potential.

In conclusion, 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-propylbenzoic acid (CAS No. 2703773-66-2) represents a fascinating area of study in modern chemistry and pharmacology. Its unique structure, combined with its potential applications in drug discovery and enzyme inhibition, positions it as a compound of significant interest. As research continues to uncover its full potential, this molecule is likely to play an increasingly important role in the development of next-generation therapeutics.

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